molecular formula C9H10N2O B1486838 2-Cyclopropyl-6-vinylpyrimidin-4-ol CAS No. 2091639-59-5

2-Cyclopropyl-6-vinylpyrimidin-4-ol

Cat. No.: B1486838
CAS No.: 2091639-59-5
M. Wt: 162.19 g/mol
InChI Key: VQVDNBWGQFNQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-vinylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Chiral Pyrimidine Carbocyclic Nucleosides : Utilizing enantioselective intermolecular cyclopropanation, chiral cyclopropylpyrimidine carbocyclic nucleoside analogues are synthesized with high diastereo- and enantioselectivities, offering potential applications in medicinal chemistry (Xie et al., 2016).

  • Synthesis of Chiral Pyrimidine-substituted Diester D-A Cyclopropanes : This research demonstrates the high enantioselectivity in cyclopropanation of phenyliodonium ylides with N1-vinylpyrimidines, leading to chiral cyclopropanes. These findings are important for producing chiral pyrimidine nucleoside analogues (Wang et al., 2020).

Cyclopropanation and C-H Insertion Reactions

  • Metal Carbenoid Reactions with Cyclopropenes : Studies on activation of unsaturated carbon-carbon bonds, including cyclopropenes, using transition metal catalysts offer insights into diverse synthetic applications, particularly in the formation of metal complexes of vinyl carbenes and their role in cyclopropanation and C-H insertion reactions (Archambeau et al., 2015).

Use in Cyclization and Cycloaddition Reactions

  • Cyclopropyl Carbonyls and Imines in Organic Synthesis : Activated cyclopropanes like vinyl cyclopropanes play a critical role in cyclization and cycloaddition reactions, contributing to the synthesis of complex cyclic compounds. This review highlights their increasing utility in modern catalytic methods for organic synthesis (Simone & Waser, 2009).

Catalytic Applications

  • Catalytic Cyclopropanation of Olefins : Research on solvent-ligated copper(II) complexes immobilized on poly(4-vinylpyridine) shows their application as catalysts for the cyclopropanation of olefins at room temperature, highlighting their stability and recyclability for catalytic purposes (Syukri et al., 2007).

Properties

IUPAC Name

2-cyclopropyl-4-ethenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-7-5-8(12)11-9(10-7)6-3-4-6/h2,5-6H,1,3-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDNBWGQFNQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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